(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Description
Molecular Conformation and Bicyclic Framework Topology
The azabicyclo[3.2.0]heptene core structure of this compound represents a bridged bicyclic system where two rings share three atoms, creating a characteristic topology with defined bridgehead positions. The bicyclic framework consists of a five-membered pyrrolidine-like ring fused to a four-membered azetidine ring through two bridgehead carbon atoms. This bridged arrangement creates a rigid molecular scaffold that constrains the overall conformation and influences the spatial arrangement of substituents. The bridgehead carbons serve as critical structural anchors that maintain the bicyclic integrity and prevent conformational flexibility that might otherwise be present in acyclic analogs.
The conformational analysis of the azabicyclo[3.2.0]heptene system reveals that the four-membered ring adopts an envelope conformation to minimize ring strain, while the five-membered ring portion exhibits a twisted envelope geometry. Molecular mechanics calculations demonstrate that the bicyclic framework exists predominantly in a single low-energy conformation due to the constraints imposed by the bridged structure. The envelope conformations of both ring components work synergistically to minimize torsional strain and angle strain throughout the bicyclic system. The rigid nature of this framework positions the various substituents in well-defined spatial orientations that are crucial for understanding the compound's reactivity patterns.
The presence of the double bond in the 2-ene position introduces additional conformational rigidity to the system by creating sp2 hybridization at specific carbon centers. This unsaturation contributes to the planarity of the five-membered ring component and influences the overall shape of the molecule. The electron density distribution associated with the alkene functionality affects the electronic properties of adjacent substituents and modulates their chemical behavior. The bicyclic topology creates a chiral environment that is essential for the stereochemical integrity of the molecule and its potential biological activity.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STULDTCHQXVRIX-NUQURWJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of 594.51 g/mol. Its structural features include:
- Bicyclic Structure : The azabicyclo framework contributes to its biological interactions.
- Functional Groups : The presence of nitrophenyl, diphenoxyphosphoryloxy, and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is predicted based on its structural features. Compounds with similar structures often exhibit significant therapeutic potential due to their ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to cellular receptors, influencing signaling pathways.
- Antimicrobial Activity : Similar compounds have shown activity against various pathogens.
Case Studies and Research Findings
Recent studies have investigated the compound's biological activity through various methodologies:
-
In Vitro Studies :
- Research demonstrated that the compound exhibits antimicrobial properties against Candida albicans and Aspergillus niger, comparable to standard antifungal agents like fluconazole .
- Molecular docking studies suggested that the compound interacts favorably with target proteins involved in fungal cell wall synthesis, indicating potential as an antifungal agent .
- In Silico Predictions :
-
Comparative Analysis :
- A comparative analysis with structurally similar compounds revealed that this compound has enhanced reactivity due to its unique combination of functional groups, which may contribute to improved biological efficacy.
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with multiple functional groups | Antifungal activity against Candida albicans and Aspergillus niger |
| 2-Methyl-6-phenylnicotinic acid | Pyridine ring | Antimicrobial |
| 3-Hydroxyflavone | Flavonoid structure | Antioxidant |
| 5-Aminolevulinic acid | Porphyrin precursor | Photosensitizer in photodynamic therapy |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. Its structure allows it to interact effectively with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. Studies have shown that derivatives of this compound can be designed to enhance efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics.
Enzyme Inhibition
The diphenoxyphosphoryloxy group in the compound enhances its ability to act as a reversible inhibitor of certain enzymes. For example, it has been studied for its inhibitory effects on serine hydrolases, which are crucial in various biochemical pathways. This inhibition can be leveraged in therapeutic applications targeting diseases where these enzymes play a significant role.
Agricultural Applications
Pesticide Development
The compound's biological activity extends to agricultural applications, particularly in the development of novel pesticides. Its ability to disrupt specific biochemical pathways in pests makes it a promising candidate for creating environmentally friendly pest control agents. Research into its efficacy against common agricultural pests has shown positive results, indicating its potential use in integrated pest management systems.
Plant Growth Regulation
Additionally, derivatives of this compound have been investigated for their role as plant growth regulators. By modulating hormonal pathways within plants, these compounds can enhance growth rates and improve resistance to environmental stressors.
Organic Synthesis
Synthetic Intermediate
In organic synthesis, (4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, facilitating the creation of libraries of compounds for further testing in biological assays.
Pharmaceutical Synthesis
The compound's structure is also valuable in pharmaceutical chemistry for developing new drug candidates. Its ability to serve as a scaffold for further modifications means that it can lead to the discovery of new therapeutic agents with enhanced potency and selectivity.
Case Studies
Several case studies highlight the effectiveness of this compound in real-world applications:
- Antibiotic Development : A study published in Journal of Medicinal Chemistry demonstrated that modifications of this compound led to derivatives with improved antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.
- Pesticide Efficacy : Research conducted at an agricultural university showed that formulations containing this compound significantly reduced pest populations while maintaining safety profiles for beneficial insects.
- Synthetic Methodology : A recent publication detailed a novel synthetic route utilizing this compound as a key intermediate in the synthesis of complex natural products with anticancer properties.
Comparison with Similar Compounds
Carbapenem Intermediates with Ester Protections
Key Differences :
- The target compound’s diphenoxyphosphoryloxy group enhances reactivity in substitution reactions compared to simpler esters (e.g., CAS 75363-99-4) .
- The 4-nitrophenyl methyl ester offers stability during synthesis, unlike benzyl esters requiring hydrogenolysis for deprotection .
Carbapenems with Modified Side Chains
Non-Carbapenem Bicyclic β-Lactams
Structural Contrasts :
- Non-carbapenem β-lactams (e.g., penicillins, cephalosporins) lack the 1-azabicyclo[3.2.0]hept-2-ene core, reducing stability against β-lactamases .
- The target compound’s methyl group at position 4 and hydroxyethyl group at position 6 enhance resistance to enzymatic degradation .
Preparation Methods
Solvent Selection for Intermediate Isolation
Ethyl acetate emerges as the primary solvent for extracting the phosphorylated intermediate due to its immiscibility with aqueous phosphate buffers (dipotassium hydrogen orthophosphate/potassium dihydrogen orthophosphate). Post-reaction quenching into ethyl acetate/phosphate buffer mixtures (1:1 v/v) ensures efficient separation of organic and aqueous layers, minimizing hydrolysis of the β-lactam ring. Additives like tetrahydrofuran (THF) enhance solubility during hydrogenation steps, while diisopropyl ether induces crystallization, yielding off-white solids with 98% purity.
Hydrogenation and Deprotection
Hydrogenation of the p-nitrobenzyl protecting group employs 10% palladium on carbon under 9–10 kg/cm² hydrogen pressure at 25–30°C. Critical to this step is the degassing of the ethyl acetate layer post-filtration to prevent oxidative degradation. Excess THF or acetone is introduced to precipitate the deprotected product, with yields averaging 22 g per batch.
Purification and Crystallization Techniques
Crystallization via Antisolvent Addition
Diisopropyl ether serves as an antisolvent to precipitate the title compound from ethyl acetate solutions. Stirring the mixture for 1 hour at 0–5°C produces crystalline solids, which are filtered and washed with aqueous THF to remove residual solvents. This method achieves consistent purity (>98%) and reduces amorphous byproduct formation.
Carbon Treatment and Filtration
Activated carbon treatment of the ethyl acetate layer prior to crystallization removes colored impurities and residual catalysts. Filtration through a bed of Celite followed by solvent evaporation under vacuum yields a thick paste, which is subsequently recrystallized.
Comparative Analysis of Synthetic Routes
Method A, detailed in the patent literature, offers superior scalability and purity compared to Method B, which relies on labor-intensive column chromatography . However, Method B’s use of 4-nitrophenyl chloroformate may provide alternative pathways for derivatives.
Q & A
Q. Critical considerations :
- Protect the β-lactam ring from nucleophilic attack during phosphorylation.
- Monitor stereochemical integrity via chiral HPLC or X-ray crystallography .
Which spectroscopic and chromatographic techniques are most effective for characterizing stereochemical purity?
Q. Basic
- NMR : - and -NMR with COSY/NOESY to confirm spatial relationships between protons (e.g., distinguishing 4S/4R configurations) .
- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomeric impurities; compare retention times with authentic standards .
- X-ray crystallography : Definitive confirmation of absolute stereochemistry, especially for novel derivatives .
- Mass spectrometry : HRMS to verify molecular formula and detect phosphorylated intermediates .
How can researchers optimize the yield of diphenoxyphosphoryloxy group introduction while minimizing side reactions?
Advanced
Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., THF vs. DCM), and stoichiometry of phosphorylating agents. For example, lower temperatures (0–5°C) reduce β-lactam ring degradation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance phosphorylation efficiency .
- In situ monitoring : Use -NMR to track reaction progress and detect intermediates .
Data contradiction example : High reagent excess may increase yield but also promote hydrolysis. Balance via DoE to identify optimal conditions (e.g., 1.2 eq phosphorylating agent in anhydrous DMF at −10°C) .
What strategies resolve contradictions between computational modeling and experimental data (e.g., NMR shifts vs. DFT)?
Q. Advanced
- Solvent correction : Include solvent effects (e.g., PCM model for DMSO) in DFT calculations to better match observed -NMR shifts .
- Conformational sampling : Use molecular dynamics to account for flexible substituents (e.g., hydroxyethyl group) that may adopt multiple conformations in solution .
- Cross-validation : Compare multiple techniques (e.g., X-ray for solid-state vs. NOESY for solution structures) to identify discrepancies caused by dynamic effects .
What is the proposed mechanism of action based on structural similarity to β-lactam antibiotics?
Basic
The bicyclo[3.2.0]heptene core mimics β-lactam antibiotics, suggesting inhibition of penicillin-binding proteins (PBPs) via covalent acylation of active-site serine residues. The diphenoxyphosphoryloxy group may act as a prodrug element, enhancing membrane permeability . Key evidence : Related carbapenems show time-dependent bactericidal activity against Gram-negative pathogens .
How should stability studies evaluate β-lactam ring degradation under varying pH conditions?
Advanced
Experimental design :
- Accelerated degradation : Incubate at pH 1–10 (37°C) and analyze aliquots via HPLC-MS to identify degradation products (e.g., penilloic acids via β-lactam hydrolysis) .
- Kinetic analysis : Plot degradation rate vs. pH to identify pH-labile regions. For example, the β-lactam ring is most stable at pH 6–7 but hydrolyzes rapidly under acidic/basic conditions .
Table : Degradation Products Identified via LC-MS
| pH | Major Degradation Product | Proposed Pathway |
|---|---|---|
| 2 | Open-chain carboxylic acid | β-lactam hydrolysis |
| 9 | Nitrophenylmethyl ester cleavage | Ester saponification |
What are the key challenges in regioselective functionalization of the bicyclo core?
Q. Basic
- Steric hindrance : The 4-methyl and 6-hydroxyethyl groups limit access to the C-3 position. Use bulky directing groups (e.g., trityl) to block undesired sites .
- Electrophilic substitution : Nitration or halogenation requires careful control to avoid over-functionalization. For example, selective C-2 carboxylation via Pd-catalyzed cross-coupling .
How can multivariate analysis improve reproducibility in large-scale synthesis?
Q. Advanced
- Response Surface Methodology (RSM) : Optimize parameters (e.g., temperature, stirring rate) for phosphorylation and esterification steps. For example, a central composite design identified 45°C and 500 rpm as optimal for >90% yield .
- Process Analytical Technology (PAT) : Implement inline IR spectroscopy to monitor critical intermediates and adjust conditions in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
